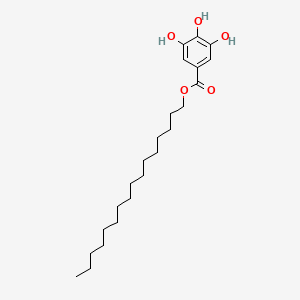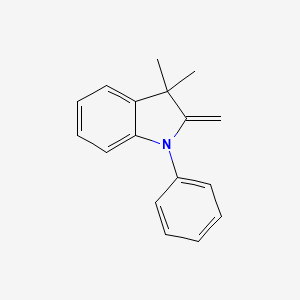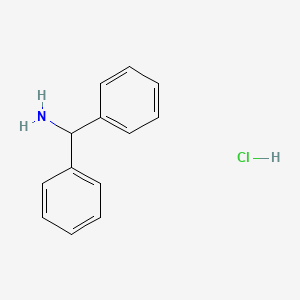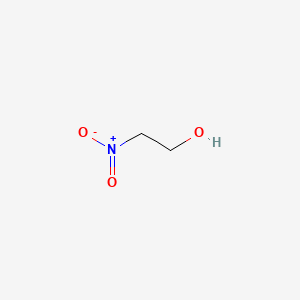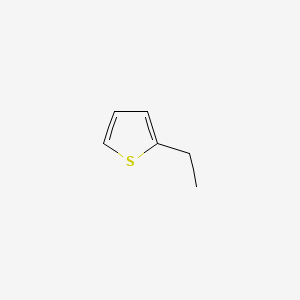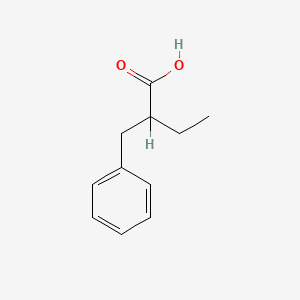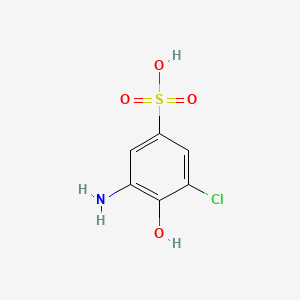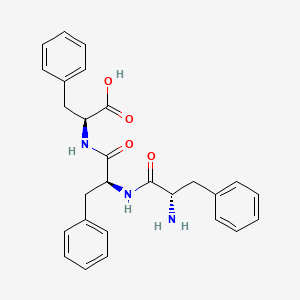
Phenylalanyl-phenylalanyl-phenylalanine
Übersicht
Beschreibung
Phenylalanyl-phenylalanyl-phenylalanine is a tripeptide composed of three phenylalanine amino acid residues. Phenylalanine itself is an essential amino acid and plays a significant role in protein synthesis and various metabolic pathways within organisms. It is also a precursor for other important biomolecules and has been studied extensively in the context of materials science, enzymology, and genetic coding .
Synthesis Analysis
The synthesis of peptides, including those containing phenylalanine residues, can be achieved through various methods. One such method involves the enzymatic synthesis in aqueous/organic biphasic systems, as demonstrated by the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester . Additionally, the incorporation of phenylalanine analogues into bacterial proteins has been achieved through the coexpression of a promiscuous phenylalanine-tRNA synthetase mutant, allowing for the synthesis of proteins with diverse functional groups .
Molecular Structure Analysis
The molecular structure of phenylalanine and its complexes has been studied using various techniques, including crystallography and ion-mobility mass spectrometry. The crystal structures of phenylalanyl-tRNA synthetase complexed with phenylalanine and a phenylalanyl-adenylate analogue reveal the interactions and recognition mechanisms of phenylalanine by the enzyme . Ion-mobility mass spectrometry has been used to investigate the structure and distribution of phenylalanine oligomers, which are composed of multiple layers of four monomers, forming a hydrophilic core and a hydrophobic exterior .
Chemical Reactions Analysis
Phenylalanine participates in various chemical reactions, including its role in protein synthesis, where it is incorporated into proteins by the action of phenylalanyl-tRNA synthetase . The enzyme discriminates phenylalanine from other amino acids through a series of proofreading steps, ensuring the correct amino acid is incorporated into the growing peptide chain .
Physical and Chemical Properties Analysis
Phenylalanine is classified as neutral and nonpolar due to its hydrophobic benzyl side chain. This property has been exploited in the field of materials science to synthesize low-molecular-weight gelators. These gelators can self-assemble into supramolecular gels with applications ranging from drug delivery to environmental remediation . The physical and chemical properties of phenylalanine, such as solubility and non-covalent interactions, are crucial for the self-assembly and gelation processes .
Wissenschaftliche Forschungsanwendungen
1. Role in Protein Synthesis and Gene Expression
Phenylalanyl-phenylalanyl-phenylalanine plays a crucial role in protein synthesis and gene expression. In a study on bovine mammary epithelial cells, peptide-bound phenylalanine (like phenylalanyl-phenylalanyl-phenylalanine) significantly enhanced milk protein synthesis and αs1 casein gene expression compared to free phenylalanine (Zhou et al., 2015). Furthermore, the Escherichia coli phenylalanyl-tRNA synthetase operon region, which includes a gene for the ribosomal protein L20, is influenced by phenylalanyl-phenylalanyl-phenylalanine through an attenuation mechanism that controls the expression of phenylalanyl-tRNA synthetase (Fayat et al., 1983).
2. Implications in Metabolic Pathways
Phenylalanyl-phenylalanyl-phenylalanine is significant in metabolic pathways. It is involved in the biosynthesis and metabolic fate of phenylalanine in conifers, playing a central role in channeling carbon from photosynthesis to phenylpropanoid biosynthesis (Pascual et al., 2016). Also, phenylalanyl-tRNA synthetase from Thermus thermophilus can incorporate more than one molecule of phenylalanine into tRNAPhe, indicating its significant role in tRNA synthesis (Stepanov et al., 1992).
3. Application in Biosensors and Detection
Phenylalanyl-phenylalanyl-phenylalanine is utilized in biosensors for detecting phenylalanine concentrations in biological fluids. This is crucial for diagnosing and monitoring phenylketonuria, a genetic disorder characterized by elevated phenylalanine levels (Dinu & Apetrei, 2020).
4. Inhibitory Effects on Bacterial Growth
Compounds derived from phenylalanyl-phenylalanyl-phenylalanine have been identified as potent inhibitors of bacterial phenylalanyl-tRNA synthetase, displaying broad-spectrum activity and high potency against various bacterial strains. This underscores its potential value in antibacterial therapy (Beyer et al., 2004).
5. Role in Plant Growth and Development
Phenylalanyl-phenylalanyl-phenylalanine influences plant growth and development. For instance, cyclo-(l-tryptophyl-l-phenylalanyl), produced by Penicillium sp., affects the growth of various plants, demonstrating the biological activity of compounds derived from phenylalanine and its analogs (Kimura et al., 1996).
6. Insights into Enzymatic Mechanisms
Studies on phenylalanyl-tRNA synthetase, which utilizes phenylalanyl-phenylalanyl-phenylalanine, have provided insights into the enzyme's structural and functional aspects. This includes its accuracy and synthesis mechanisms, offering a deeper understanding of amino acid incorporation in protein biosynthesis (Rauhut et al., 1985).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBENHWCORLVGEQ-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948646 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanyl-phenylalanyl-phenylalanine | |
CAS RN |
2578-81-6 | |
| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



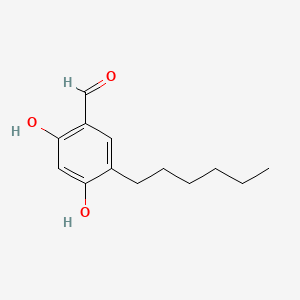
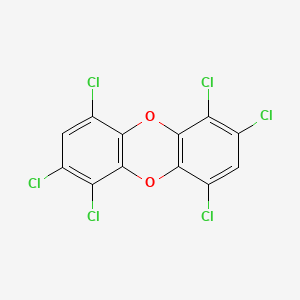
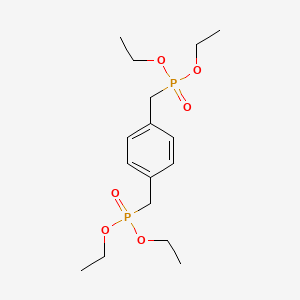


![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
